molecular formula C10H13FO2 B6358679 1-(5-Ethoxy-2-fluorophenyl)ethanol CAS No. 1554353-36-4

1-(5-Ethoxy-2-fluorophenyl)ethanol

Cat. No.: B6358679
CAS No.: 1554353-36-4
M. Wt: 184.21 g/mol
InChI Key: RHAWLEFSDDFDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethoxy-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol. This compound has gained considerable attention in scientific research and industry due to its unique chemical and biological properties.

Properties

IUPAC Name

1-(5-ethoxy-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAWLEFSDDFDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-fluorophenyl)ethanol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Ethoxy-2-fluorophenyl)ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethoxy-2-chlorophenyl)ethanol
  • 1-(5-Ethoxy-2-bromophenyl)ethanol
  • 1-(5-Ethoxy-2-iodophenyl)ethanol

Uniqueness

1-(5-Ethoxy-2-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications .

Biological Activity

1-(5-Ethoxy-2-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

  • Chemical Formula : C11H15F1O1
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 1554353-36-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.045
Escherichia coli0.067
Pseudomonas aeruginosa0.055

These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Selectivity Index
HCT116 (Colorectal)5.2High
MCF-7 (Breast)6.8Moderate
A549 (Lung)7.5Moderate

The selectivity index indicates that this compound has a higher potency against cancer cells compared to normal cells, minimizing potential side effects.

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors, altering downstream signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on the efficacy of various derivatives of phenolic compounds included this compound, which showed enhanced antimicrobial activity compared to its analogs.
    • The study highlighted its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Treatment Research :
    • In a preclinical study, the compound was tested on mice bearing xenograft tumors derived from human cancer cell lines.
    • Results indicated a significant reduction in tumor size after treatment with this compound compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.